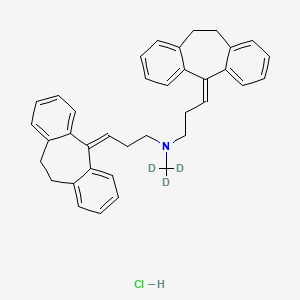
Nortriptyline impurity 3-d3 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nortriptyline impurity 3-d3 (hydrochloride) is a deuterium-labeled version of Nortriptyline impurity 3 hydrochloride. Deuterium, a stable isotope of hydrogen, is incorporated into the compound, making it useful for various scientific research applications, particularly in the field of drug development and pharmacokinetics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Nortriptyline impurity 3-d3 (hydrochloride) involves the incorporation of deuterium into the Nortriptyline impurity 3 hydrochloride molecule. This process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of Nortriptyline impurity 3-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, is crucial in verifying the incorporation of deuterium and the overall quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Nortriptyline impurity 3-d3 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound back to its non-deuterated form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the deuterium atoms may be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can regenerate the non-deuterated form of the compound .
Aplicaciones Científicas De Investigación
Nortriptyline impurity 3-d3 (hydrochloride) has several scientific research applications:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Helps in understanding metabolic pathways and enzyme interactions.
Medicine: Utilized in pharmacokinetic studies to track drug distribution and metabolism.
Industry: Employed in the development and validation of analytical methods for drug testing and quality control
Mecanismo De Acción
The mechanism of action of Nortriptyline impurity 3-d3 (hydrochloride) is similar to that of Nortriptyline. It primarily acts by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine at neuronal cell membranes. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission and exerting antidepressant effects . The incorporation of deuterium may alter the pharmacokinetic and metabolic profiles of the compound, potentially leading to differences in its biological activity .
Comparación Con Compuestos Similares
Nortriptyline impurity 3 hydrochloride: The non-deuterated version of the compound.
Amitriptyline impurity 3 hydrochloride: A related tricyclic antidepressant impurity.
Desipramine impurity 3 hydrochloride: Another tricyclic antidepressant impurity.
Uniqueness: Nortriptyline impurity 3-d3 (hydrochloride) is unique due to the incorporation of deuterium, which provides distinct advantages in scientific research. The presence of deuterium allows for more precise tracking and quantification in pharmacokinetic studies, as well as potential alterations in the compound’s metabolic stability and pharmacological effects .
Propiedades
Fórmula molecular |
C37H38ClN |
|---|---|
Peso molecular |
535.2 g/mol |
Nombre IUPAC |
3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)-N-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]-N-(trideuteriomethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C37H37N.ClH/c1-38(26-10-20-36-32-16-6-2-12-28(32)22-23-29-13-3-7-17-33(29)36)27-11-21-37-34-18-8-4-14-30(34)24-25-31-15-5-9-19-35(31)37;/h2-9,12-21H,10-11,22-27H2,1H3;1H/i1D3; |
Clave InChI |
NDCVTZKKKWGAJA-NIIDSAIPSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)CCC=C4C5=CC=CC=C5CCC6=CC=CC=C64.Cl |
SMILES canónico |
CN(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)CCC=C4C5=CC=CC=C5CCC6=CC=CC=C64.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


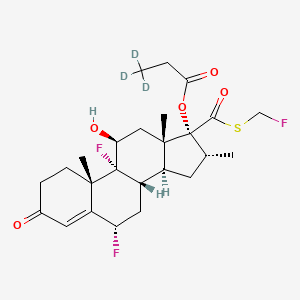
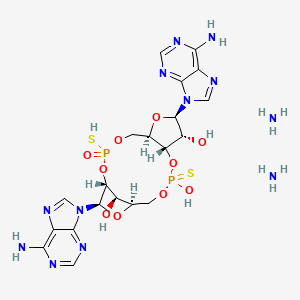
![(2,5-dioxopyrrolidin-1-yl) N-[6-[[(1R,4S,8R,10S,13S,16S,27R,34S)-4-(2-amino-2-oxoethyl)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-22-yl]oxy]hexyl]carbamate](/img/structure/B12421994.png)
![N-[3-[5-(2-aminopyrimidin-4-yl)-2-morpholin-3-yl-1,3-thiazol-4-yl]-5-chloro-2-fluorophenyl]-2,5-difluorobenzenesulfonamide](/img/structure/B12421999.png)

![N-methyl-2-morpholin-4-yl-N-[6-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-4-oxochromen-8-yl]dibenzothiophen-2-yl]acetamide](/img/structure/B12422013.png)
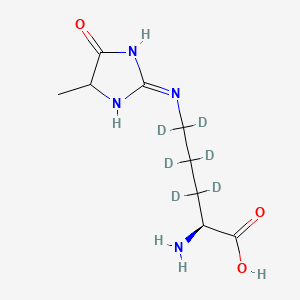

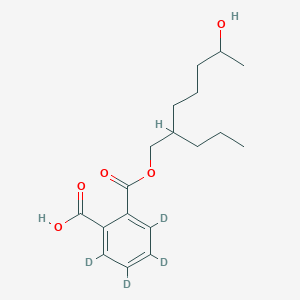
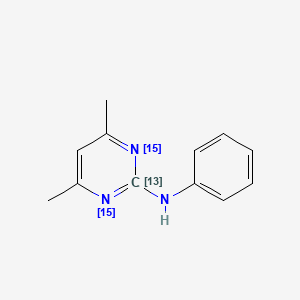

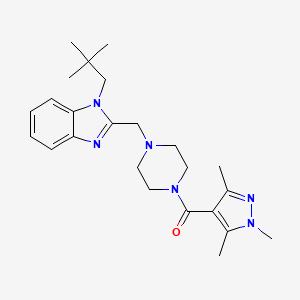
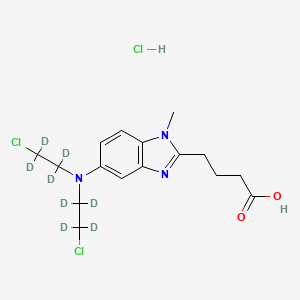
![(6s)-6-Phenyl-5,6-Dihydrobenzo[h]quinazolin-2-Amine](/img/structure/B12422073.png)
